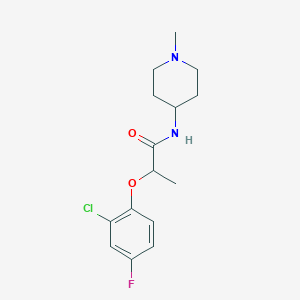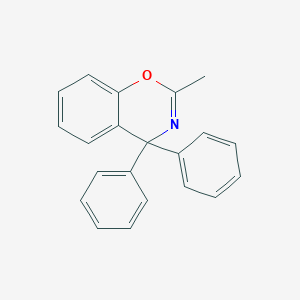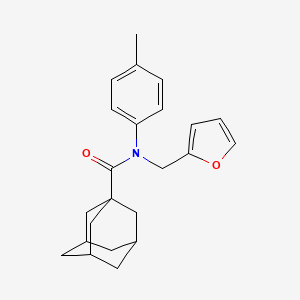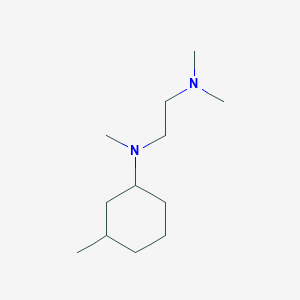![molecular formula C18H17Cl2N3O4 B5067637 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at certain receptors such as 5-HT1A and 5-HT7 receptors. It may also modulate the release and uptake of certain neurotransmitters such as serotonin and dopamine. Further studies are needed to elucidate the exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine can inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine can modulate the activity of certain neurotransmitters and improve cognitive function in animal models. However, further studies are needed to validate these findings and determine the exact biochemical and physiological effects of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine in lab experiments is its high potency and selectivity for certain receptors and neurotransmitters. This allows researchers to study the function of these targets with high precision and accuracy. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine is its potential toxicity and side effects. Careful dose optimization and safety measures must be taken to ensure the safety of researchers and experimental animals.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action and the exact biochemical and physiological effects of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine. Additionally, further studies are needed to optimize the synthesis method of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine and develop more potent and selective analogs.
Synthesemethoden
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine involves the reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform under reflux conditions. After completion of the reaction, the product is isolated and purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used as a tool compound to study the function of certain receptors such as 5-HT1A and 5-HT7 receptors. In neuroscience, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used to investigate the role of certain neurotransmitters such as serotonin and dopamine in the regulation of behavior and mood.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISWSOKBPDMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5067565.png)

![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide](/img/structure/B5067587.png)

![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)
![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5067621.png)


![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)